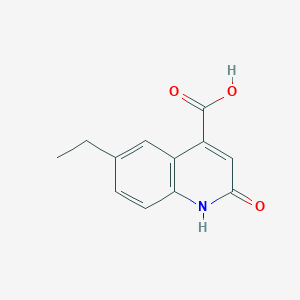
7,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are characterized by a quinoline core structure that is partially saturated, making them versatile intermediates in organic synthesis. The presence of chlorine atoms at positions 7 and 8, along with a methyl group at position 4, imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7,8-dichloroquinoline with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated tetrahydroquinoline derivatives.
Substitution: The chlorine atoms at positions 7 and 8 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
7,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit phenylethanolamine N-methyltransferase, leading to alterations in neurotransmitter levels and associated physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Methyl-1,2,3,4-tetrahydroquinoline
- 4,7-Dichloro-8-methylquinoline
- 6,8-Dichloro-4-hydroxy-2-methylquinoline
Uniqueness
7,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of chlorine atoms and the methyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H11Cl2N |
|---|---|
Peso molecular |
216.10 g/mol |
Nombre IUPAC |
7,8-dichloro-4-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H11Cl2N/c1-6-4-5-13-10-7(6)2-3-8(11)9(10)12/h2-3,6,13H,4-5H2,1H3 |
Clave InChI |
VDMRIXYEWYXCJY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCNC2=C1C=CC(=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Phenylimidazo[1,2-a]pyridin-2-ol](/img/structure/B11892031.png)
![2-Isopropyl-[1,1'-biphenyl]-4-amine](/img/structure/B11892038.png)
![3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892049.png)


![Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B11892063.png)

![3-Benzyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892074.png)


![6-Bromopyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B11892088.png)


